Cas no 1234692-85-3 ((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
![(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1234692-85-3x500.png)
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
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- インチ: 1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1
- InChIKey: JFVFMIFGJMPRCL-ZCFIWIBFSA-N
- SMILES: O1C2(CCN[C@@H](C(O)=O)C2)OCC1
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528090-200mg |
(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid |
1234692-85-3 | 98% | 200mg |
¥6596.00 | 2024-08-09 | |
Apollo Scientific | BICR265-200mg |
(R)-4-oxopipecolic acid ethylene acetal |
1234692-85-3 | 200mg |
£590.00 | 2025-02-21 |
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acidに関する追加情報
Comprehensive Analysis of (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid (CAS No. 1234692-85-3)
The compound (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid (CAS No. 1234692-85-3) is a chiral spirocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique spirocyclic structure and carboxylic acid functionality make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly focusing on chiral building blocks like this compound due to their role in drug discovery and asymmetric synthesis.
Recent trends in green chemistry and sustainable synthesis have amplified interest in (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid. Its structural motifs align with the demand for eco-friendly catalysts and biodegradable materials. Questions like "How to optimize the enantioselective synthesis of spirocyclic compounds?" or "What are the applications of chiral heterocycles in medicinal chemistry?" frequently appear in scientific forums, highlighting its relevance.
The CAS No. 1234692-85-3 is particularly notable for its rigid spiro framework, which enhances stereochemical control in reactions. This property is critical for developing high-performance materials and targeted therapeutics. Analytical techniques such as HPLC and NMR are commonly employed to verify its purity and configuration, addressing queries like "How to characterize chiral spiro compounds?".
In the context of AI-driven drug design, (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid serves as a valuable scaffold for virtual screening. Computational models often leverage its 3D conformation to predict binding affinities, resonating with searches like "Role of spirocycles in machine learning-based drug discovery". Additionally, its stability under physiological conditions makes it a candidate for prodrug development.
From an industrial perspective, scalability of chiral synthesis remains a key challenge. Innovations in continuous flow chemistry and enzymatic resolution are being explored to produce CAS No. 1234692-85-3 cost-effectively. This aligns with market demands for high-purity intermediates, as seen in searches such as "Bulk suppliers of enantiopure spiro compounds".
Future research directions may explore the compound’s utility in catalysis or polymeric materials. Its aza-spiro core could inspire novel ligand designs for transition-metal complexes, addressing queries like "Spiro ligands for asymmetric hydrogenation". Collaborative studies between academia and industry will likely drive advancements in this niche.
In summary, (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid exemplifies the intersection of chirality, sustainability, and innovation. Its multifaceted applications—from pharmaceuticals to materials science—ensure its prominence in contemporary research, answering both technical and commercial inquiries in the field.
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